N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-26-16-7-5-14(12-17(16)27-2)9-10-21-19(24)13-23-20(25)8-6-15(22-23)18-4-3-11-28-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMMAYHJTNUMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the dimethoxyphenyl ethylamine: This step involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under reductive amination conditions.
Synthesis of the dihydropyridazinone ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazine derivative, with a thiophene-containing diketone.
Coupling of the two fragments: The final step involves coupling the dimethoxyphenyl ethylamine with the dihydropyridazinone intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide exhibit significant anticancer activities. These compounds have been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives with similar structures have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mode of action is believed to involve disruption of microbial cell membranes or inhibition of vital metabolic pathways .
Neurological Disorders
Research suggests that this compound may have applications in treating neurological disorders such as epilepsy and anxiety. Compounds with similar pharmacophores have been shown to modulate neurotransmitter systems and exhibit anticonvulsant effects in animal models .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its utility in treating conditions characterized by chronic inflammation .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, a comparative analysis with structurally analogous molecules is presented below. Key compounds include pyridazinone derivatives, acetamide-linked heterocycles, and substituted phenyl/heteroaryl systems (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
In contrast, compound 1l incorporates a nitro group (electron-withdrawing) and cyano substituents, which may reduce bioavailability compared to the target’s methoxy groups (electron-donating). 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide shares the acetamide-thiazole motif but lacks the pyridazinone core. Its dichlorophenyl group enhances hydrophobicity but may increase toxicity relative to the target’s dimethoxyphenyl group.
Synthetic Routes :
- The target’s synthesis likely parallels methods for pyrimidine-thioacetamides , involving alkylation of a pyridazinyl thiol with a chloroacetamide precursor. This contrasts with compound 1l , which requires multi-step cyclization.
Biological Implications: The dimethoxyphenethyl chain in the target may improve blood-brain barrier penetration compared to dichlorophenyl (compound ) or nitro-substituted (compound 1l ) analogs. The thiophene-pyridazinone combination is novel among the analogs reviewed, suggesting unique target engagement (e.g., kinase or protease inhibition) compared to thiazole or triazole derivatives .
Crystallographic Insights :
- While crystallographic data for the target is unavailable, compound exhibits hydrogen-bonded dimers (R₂²(8) motifs), a feature likely shared by the target due to its N–H and carbonyl groups.
Research Findings and Implications
- Structure-Activity Relationships (SAR): Substitution at the pyridazinone 3-position (thiophene in the target vs. The 3,4-dimethoxyphenethyl group balances lipophilicity and solubility, contrasting with the polar nitro group in compound 1l , which may limit membrane permeability.
- Therapeutic Potential: Based on analogs like , the target could exhibit antimicrobial or anti-inflammatory activity.
Future Directions :
- Crystallization studies are needed to confirm hydrogen-bonding patterns and packing efficiency.
- In vitro assays comparing the target’s activity against dichlorophenyl or nitro-substituted analogs would clarify substituent effects.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A 3,4-dimethoxyphenyl group which may influence its lipophilicity and interaction with biological targets.
- A dihydropyridazin moiety that is commonly associated with various pharmacological activities.
- A thiophene ring which can enhance the compound's biological profile through electron-withdrawing effects.
Inhibition of Phosphodiesterase (PDE)
Research has indicated that related compounds exhibit potent inhibition of phosphodiesterase III (PDE III), which plays a crucial role in cardiac function and vascular smooth muscle relaxation. For instance, similar pyridazinone derivatives have shown promising inotropic and vasodilatory effects, with IC50 values as low as 0.07 µM for PDE III inhibition .
Antioxidant Activity
Compounds structurally similar to this compound have demonstrated significant antioxidant properties. For example, related triazole derivatives showed IC50 values for antioxidant activity below 1 µg/mL . This suggests that the compound may also possess similar protective effects against oxidative stress.
Neuroprotective Effects
The potential neuroprotective effects of the compound are noteworthy. Studies on related compounds have shown efficacy in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition could lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cognitive function .
The mechanisms underlying the biological activities of this compound are multifaceted:
- PDE Inhibition : By inhibiting PDE III, the compound may enhance cAMP levels, leading to improved cardiac contractility and vasodilation.
- Antioxidant Mechanism : The presence of methoxy groups may facilitate electron donation, contributing to its antioxidant capacity.
- Neurotransmitter Modulation : Inhibition of AChE could lead to enhanced cholinergic transmission, providing neuroprotective benefits.
Cardiovascular Effects
In a study evaluating the cardiovascular effects of pyridazinone derivatives similar to our compound, it was found that these compounds significantly improved hemodynamic parameters in animal models. The most potent derivatives showed an ED50 for vasodilatory effects at 0.02 µmol/kg .
Neuroprotective Studies
In preclinical models for Alzheimer's disease, compounds with similar structural features exhibited significant reductions in cognitive decline markers when administered over a period of time. The results indicated that these compounds could be viable candidates for further development in treating neurodegenerative conditions .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis typically involves coupling a thiophene-substituted dihydropyridazine core with a 3,4-dimethoxyphenethyl acetamide moiety. A validated method for analogous acetamide derivatives uses carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane with triethylamine as a base . Post-synthesis, purity is ensured via column chromatography (silica gel, gradient elution) and recrystallization from methanol/acetone mixtures. Analytical HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) confirm structural integrity and purity >95% .
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, dihydropyridazine carbonyl at δ 165–170 ppm).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions in inversion dimers) .
- HRMS (ESI+) : Validates molecular weight (e.g., [M+H]+ at m/z 452.15) .
Q. What preliminary biological screening approaches are recommended?
Initial screens should include:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), using broth microdilution per CLSI guidelines .
- Enzyme inhibition studies : Target kinases or oxidoreductases via fluorometric/colorimetric assays (e.g., NADH depletion for dehydrogenase activity) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data?
Contradictions often arise from assay variability (e.g., pH, serum proteins). Mitigation strategies:
- Standardize conditions (e.g., fixed serum concentration, pH 7.4 buffers).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Apply statistical models (e.g., ANOVA for batch effects) and validate with dose-response curves .
Q. What computational methods predict binding interactions with biological targets?
- Molecular docking (AutoDock/Vina) : Models interactions with kinase ATP-binding pockets (e.g., hydrophobic contacts with thiophene, hydrogen bonds with acetamide).
- DFT calculations : Optimize ligand geometry and quantify electronic properties (e.g., HOMO-LUMO gaps for reactivity) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can synthesis yield be optimized using design of experiments (DoE)?
- Factors : Reaction time, temperature, reagent stoichiometry.
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 24 hrs at 25°C, 1.2 eq. EDC·HCl).
- Flow chemistry : Enhances reproducibility via precise control of residence time and mixing .
Methodological Considerations
Q. What strategies improve solubility for in vivo studies?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for IP/IV administration.
- Prodrug modification : Introduce phosphate esters at the acetamide carbonyl for enhanced aqueous solubility .
Q. How can metabolic stability be assessed?
- Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL, NADPH regeneration). Monitor parent compound depletion via LC-MS/MS over 60 mins .
- CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) .
Data Contradiction Analysis
Q. Why might cytotoxicity vary across cell lines?
- Tissue-specific transporters : Overexpression of efflux pumps (e.g., P-gp in MDR1-transfected HEK293).
- Metabolic activation : CYP450 expression differences (e.g., HepG2 vs. primary hepatocytes).
- Control experiments : Include knockout cell lines and enzyme inhibitors (e.g., cyclosporine A for P-gp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
